7-Fluoro-4-[(1-methylpiperidin-4-yl)methoxy]quinazoline
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Overview
Description
7-Fluoro-4-[(1-methylpiperidin-4-yl)methoxy]quinazoline is a synthetic organic compound that belongs to the quinazoline class of heterocyclic compounds Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-4-[(1-methylpiperidin-4-yl)methoxy]quinazoline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-fluoroquinazoline and 1-methylpiperidin-4-ylmethanol.
Reaction Conditions: The 4-fluoroquinazoline is reacted with 1-methylpiperidin-4-ylmethanol in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures (80-100°C) to facilitate the formation of the desired product.
Purification: The crude product is purified using column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors with precise temperature and pressure control to ensure consistent product quality.
Automated Systems: Employing automated systems for reagent addition and product isolation to enhance efficiency and reduce human error.
Quality Control: Implementing rigorous quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, to verify the purity and identity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-4-[(1-methylpiperidin-4-yl)methoxy]quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to modify the quinazoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of quinazoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazoline derivatives with modified ring structures.
Substitution: Formation of substituted quinazoline derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
7-Fluoro-4-[(1-methylpiperidin-4-yl)methoxy]quinazoline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Fluoro-4-[(1-methylpiperidin-4-yl)methoxy]quinazoline involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or neurotransmission, depending on its specific biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Fluoroquinazoline: A precursor in the synthesis of 7-Fluoro-4-[(1-methylpiperidin-4-yl)methoxy]quinazoline.
1-Methylpiperidin-4-ylmethanol: Another precursor used in the synthesis.
Vandetanib: A quinazoline derivative with similar structural features, used in the treatment of medullary thyroid cancer.
Uniqueness
This compound is unique due to the presence of both a fluorine atom and a piperidine moiety, which may confer distinct biological activities and chemical reactivity compared to other quinazoline derivatives.
Properties
IUPAC Name |
7-fluoro-4-[(1-methylpiperidin-4-yl)methoxy]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O/c1-19-6-4-11(5-7-19)9-20-15-13-3-2-12(16)8-14(13)17-10-18-15/h2-3,8,10-11H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYXWOITLXBMQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)COC2=NC=NC3=C2C=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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